molecular formula C22H29NO6 B11148645 N-{2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-isoleucine

N-{2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-isoleucine

Cat. No.: B11148645
M. Wt: 403.5 g/mol
InChI Key: TWXJEQAZBVNJCP-ADKFOTCNSA-N
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Description

N-{2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-isoleucine is a synthetic compound that belongs to the class of coumarin derivatives Coumarins are a group of aromatic organic compounds with a benzopyrone structure, known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-isoleucine typically involves the esterification of 4-butyl-2-oxo-2H-chromen-7-yl with an appropriate acylating agent, followed by coupling with L-isoleucine. The reaction conditions often include the use of catalysts such as N,N’-carbonyldiimidazole to activate the carboxylic acid group . The reaction is carried out under mild conditions to ensure the stability of the chromen-2-one moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and reproducibility of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-isoleucine can undergo various chemical reactions, including:

    Oxidation: The chromen-2-one moiety can be oxidized to form quinone derivatives.

    Reduction: Reduction of the chromen-2-one moiety can yield dihydrocoumarin derivatives.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrocoumarin derivatives.

    Substitution: Various alkyl or aryl-substituted coumarin derivatives.

Scientific Research Applications

N-{2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-isoleucine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-isoleucine involves its interaction with specific molecular targets and pathways. The chromen-2-one moiety is known to inhibit enzymes such as bacterial DNA gyrase, leading to antimicrobial effects . Additionally, the compound may interact with cellular signaling pathways to exert anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-isoleucine is unique due to the presence of the isoleucine residue, which imparts specific stereochemical properties and potential biological activities. Compared to similar compounds, it may exhibit distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C22H29NO6

Molecular Weight

403.5 g/mol

IUPAC Name

(2S,3R)-2-[2-(4-butyl-2-oxochromen-7-yl)oxypropanoylamino]-3-methylpentanoic acid

InChI

InChI=1S/C22H29NO6/c1-5-7-8-15-11-19(24)29-18-12-16(9-10-17(15)18)28-14(4)21(25)23-20(22(26)27)13(3)6-2/h9-14,20H,5-8H2,1-4H3,(H,23,25)(H,26,27)/t13-,14?,20+/m1/s1

InChI Key

TWXJEQAZBVNJCP-ADKFOTCNSA-N

Isomeric SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)N[C@@H]([C@H](C)CC)C(=O)O

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC(C(C)CC)C(=O)O

Origin of Product

United States

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